4-Amino-2-(trifluoromethoxy)benzenesulfonamide
Overview
Description
Scientific Research Applications
Synthesis and Biochemical Evaluation
4-Amino-2-(trifluoromethoxy)benzenesulfonamide has been explored for its potential in biochemical applications. For instance, it has been investigated as a high-affinity inhibitor of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neuronal injury and diseases like Alzheimer's. The compound showed promising results in vitro and in vivo, blocking rat and gerbil kynurenine 3-hydroxylase effectively (Röver et al., 1997).
Photodynamic Therapy Application
The compound has also been used in the synthesis of new zinc phthalocyanine derivatives. These derivatives have shown high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy, particularly in cancer treatment. The photophysical and photochemical properties of these derivatives, including the one with this compound, demonstrate their utility in medical applications (Pişkin et al., 2020).
Carbonic Anhydrase IX Inhibition
In cancer research, derivatives of this compound have been studied as potent inhibitors of carbonic anhydrase IX. This enzyme is associated with tumor growth and metastasis. The synthesized compounds showed significant inhibition potential, suggesting their potential role in developing anticancer agents (Lolak et al., 2019).
Chemosensing Applications
The compound has been utilized in the development of chemosensing probes. For instance, a colorimetric and fluorescence probe based on this compound demonstrated effective detection of Sn2+ ions in aqueous solutions. This application is significant in environmental monitoring and bioimaging, highlighting the compound's versatility in scientific research (Ravichandiran et al., 2020).
Properties
IUPAC Name |
4-amino-2-(trifluoromethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKDPJKTJPVZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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